molecular formula C8H11FN2 B2836060 (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine CAS No. 2248175-15-5

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine

Cat. No.: B2836060
CAS No.: 2248175-15-5
M. Wt: 154.188
InChI Key: VKQQMFHDJRXVDC-LURJTMIESA-N
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Description

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine is a chiral amine compound characterized by the presence of a fluoropyridine moiety attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoropyridine, which serves as the core structure.

    Chiral Amine Introduction: The chiral center is introduced through a stereoselective amination reaction. This can be achieved using chiral catalysts or chiral auxiliaries to ensure the desired (2S) configuration.

    Reaction Conditions: The reactions are generally carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and reagents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and high-throughput screening can optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the fluoropyridine moiety to more saturated derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the chiral amine group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(5-Chloropyridin-2-yl)propan-1-amine
  • (2S)-2-(5-Bromopyridin-2-yl)propan-1-amine
  • (2S)-2-(5-Methylpyridin-2-yl)propan-1-amine

Uniqueness

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity. This fluorine substitution can enhance metabolic stability and improve binding interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

(2S)-2-(5-fluoropyridin-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,4,10H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQQMFHDJRXVDC-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=NC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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